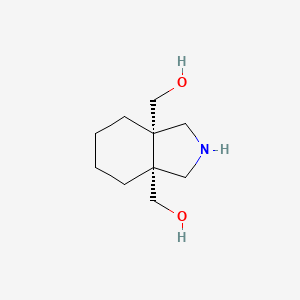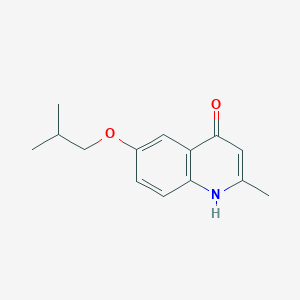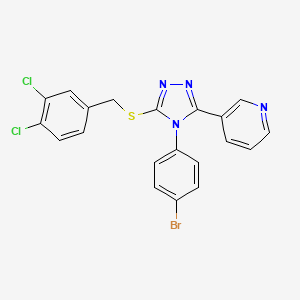
2'-Hydroxy-3',4,5'-trichlorochalcone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Hydroxy-3’,4,5’-trichlorochalcone is a chemical compound with the molecular formula C15H9Cl3O2 and a molecular weight of 327.59 g/mol . It is a derivative of chalcone, a class of compounds known for their diverse biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Hydroxy-3’,4,5’-trichlorochalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxyacetophenone and 3,4,5-trichlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 2’-Hydroxy-3’,4,5’-trichlorochalcone are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2’-Hydroxy-3’,4,5’-trichlorochalcone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2’-hydroxy-3’,4,5’-trichlorobenzophenone or 2’-hydroxy-3’,4,5’-trichlorobenzoic acid.
Reduction: Formation of 2’-hydroxy-3’,4,5’-trichlorochalcone alcohol.
Substitution: Formation of derivatives with substituted functional groups in place of chlorine atoms.
Aplicaciones Científicas De Investigación
2’-Hydroxy-3’,4,5’-trichlorochalcone has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2’-Hydroxy-3’,4,5’-trichlorochalcone involves its interaction with various molecular targets and pathways. It can inhibit enzymes involved in inflammatory processes, scavenge free radicals to exert antioxidant effects, and disrupt microbial cell membranes to exhibit antimicrobial activity . The specific molecular targets and pathways depend on the biological context and the type of activity being investigated.
Comparación Con Compuestos Similares
Similar Compounds
- 2’-Hydroxy-4’,6’-dimethyl-2-chlorochalcone
- 2’-Hydroxy-4’,6’-dimethyl-4-chlorochalcone
- 2’-Hydroxy-3’,4,6’-trimethoxychalcone
Uniqueness
2’-Hydroxy-3’,4,5’-trichlorochalcone is unique due to the presence of three chlorine atoms on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The specific substitution pattern can affect its planarity, electronic properties, and interactions with biological targets .
Propiedades
Fórmula molecular |
C15H9Cl3O2 |
|---|---|
Peso molecular |
327.6 g/mol |
Nombre IUPAC |
(E)-3-(4-chlorophenyl)-1-(3,5-dichloro-2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H9Cl3O2/c16-10-4-1-9(2-5-10)3-6-14(19)12-7-11(17)8-13(18)15(12)20/h1-8,20H/b6-3+ |
Clave InChI |
WWLYABRIEBRVJG-ZZXKWVIFSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C(=CC(=C2)Cl)Cl)O)Cl |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)C2=C(C(=CC(=C2)Cl)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Oxo-2-phenylethyl 6-methyl-2-[4-(4-propylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12046460.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide](/img/structure/B12046465.png)
![1-Butyl-3-(3-Oxidanylpropyl)-8-[(1~{r},5~{s})-3-Tricyclo[3.3.1.0^{3,7}]nonanyl]-7~{h}-Purine-2,6-Dione](/img/structure/B12046476.png)

![Ethyl 3-[(3,4-difluorobenzyl)amino]propanoate](/img/structure/B12046479.png)

![N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine hydrate](/img/structure/B12046492.png)

![Ethyl 3-(4-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B12046521.png)
![7-(4-Bromobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12046523.png)
![9-Chloro-5-methyl-5-(4-nitrophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12046539.png)

